molecular formula C13H22N2O5 B13396267 1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid

1-[2-(Methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13396267
M. Wt: 286.32 g/mol
InChI Key: PNAXKGVRCAXIJK-UHFFFAOYSA-N
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Description

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a methoxycarbonyl group attached to the nitrogen atom of the valyl moiety and a methyl group on the proline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline typically involves the following steps:

    Protection of the Amino Group: The amino group of L-valine is protected using a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.

    Coupling Reaction: The protected L-valine is then coupled with 5-methyl-L-proline using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxycarbonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the production of pharmaceuticals and biotechnological products.

Mechanism of Action

The mechanism of action of (5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity or modulating their function. This interaction can affect various biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5S)-1-(Methoxycarbonyl)-L-valyl-5-methylpyrrolidine-2-carboxylic acid
  • (2S,4S)-1-®-2-(Methoxycarbonyl)amino-2-phenylacetyl-4-(Methoxy methyl)pyrrolidine-2-carboxylic acid

Uniqueness

(5S)-N-(Methoxycarbonyl)-L-valyl-5-methyl-L-proline is unique due to its specific structural features, such as the presence of both methoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O5/c1-7(2)10(14-13(19)20-4)11(16)15-8(3)5-6-9(15)12(17)18/h7-10H,5-6H2,1-4H3,(H,14,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNAXKGVRCAXIJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(N1C(=O)C(C(C)C)NC(=O)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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